molecular formula C19H26N4O2S B11167642 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide

Cat. No.: B11167642
M. Wt: 374.5 g/mol
InChI Key: OGXLTZZFNJPMDN-UHFFFAOYSA-N
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Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Alkylation: The thiadiazole ring is then alkylated with 2,2-dimethylpropyl halide in the presence of a base such as potassium carbonate to introduce the 2,2-dimethylpropyl group.

    Amidation: The final step involves the coupling of the alkylated thiadiazole with 4-(pentanoylamino)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to the corresponding amine.

    Substitution: Introduction of nitro or halogen groups on the benzamide ring.

Scientific Research Applications

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of scientific research

Properties

Molecular Formula

C19H26N4O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide

InChI

InChI=1S/C19H26N4O2S/c1-5-6-7-15(24)20-14-10-8-13(9-11-14)17(25)21-18-23-22-16(26-18)12-19(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,20,24)(H,21,23,25)

InChI Key

OGXLTZZFNJPMDN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)(C)C

Origin of Product

United States

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